N-(2,3-Dimethylphenyl)-2-methylbenzamide
CAS No.: 56776-50-2
Cat. No.: VC21480250
Molecular Formula: C16H17NO
Molecular Weight: 239.31g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56776-50-2 |
|---|---|
| Molecular Formula | C16H17NO |
| Molecular Weight | 239.31g/mol |
| IUPAC Name | N-(2,3-dimethylphenyl)-2-methylbenzamide |
| Standard InChI | InChI=1S/C16H17NO/c1-11-8-6-10-15(13(11)3)17-16(18)14-9-5-4-7-12(14)2/h4-10H,1-3H3,(H,17,18) |
| Standard InChI Key | VTRJOQZIBDZXDB-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2C)C |
| Canonical SMILES | CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2C)C |
Introduction
Chemical Identity and Properties
N-(2,3-Dimethylphenyl)-2-methylbenzamide is classified as an aromatic amide due to the presence of an amide functional group attached to aromatic rings. This compound features a 2-methylbenzamide group connected to a 2,3-dimethylphenyl moiety through an amide linkage.
Chemical Identifiers
The compound can be identified through several standard chemical identifiers as outlined in Table 1.
Table 1: Chemical Identifiers of N-(2,3-Dimethylphenyl)-2-methylbenzamide
| Parameter | Value |
|---|---|
| CAS Number | 56776-50-2 |
| Molecular Formula | C₁₆H₁₇NO |
| Molecular Weight | 239.31 g/mol |
| IUPAC Name | N-(2,3-dimethylphenyl)-2-methylbenzamide |
| InChI | InChI=1S/C16H17NO/c1-11-8-6-10-15(13(11)3)17-16(18)14-9-5-4-7-12(14)2/h4-10H,1-3H3,(H,17,18) |
| InChIKey | VTRJOQZIBDZXDB-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2C)C |
Structural Characteristics
Molecular Structure
N-(2,3-Dimethylphenyl)-2-methylbenzamide consists of two main aromatic components: a 2-methylphenyl ring connected to a carbonyl group (forming the benzamide portion) and a 2,3-dimethylphenyl group attached to the nitrogen atom of the amide linkage. The presence of methyl substituents at specific positions on both aromatic rings contributes to its unique structural and chemical properties.
Crystal Structure
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The amide group is twisted by 44.0(3)° out of the plane of the 2,3-dimethylphenyl ring
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It is twisted by 47.1(3)° out of the plane of the 2-methylphenyl ring
This non-planar conformation is stabilized by various intramolecular interactions and influences the compound's reactivity and binding properties .
Intermolecular Interactions
In the crystal lattice, N-(2,3-Dimethylphenyl)-2-methylbenzamide molecules form extended supramolecular structures through hydrogen bonding. Specifically, intermolecular N–H⋯O hydrogen bonds connect individual molecules into infinite chains running along the b-axis of the crystal . This hydrogen bonding network is a critical feature that determines the compound's physical properties and potential interactions with biological targets .
Synthesis Methods
Conventional Synthesis
N-(2,3-Dimethylphenyl)-2-methylbenzamide can be synthesized through several established methods in organic chemistry. The primary synthetic route involves the reaction of 2,3-dimethylaniline with 2-methylbenzoyl chloride or similar acylating agents. This reaction follows a standard amidation pathway:
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The nucleophilic nitrogen atom of 2,3-dimethylaniline attacks the electrophilic carbonyl carbon of 2-methylbenzoyl chloride
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After elimination of the chloride leaving group, the intermediate undergoes proton transfer
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The resulting product is N-(2,3-Dimethylphenyl)-2-methylbenzamide
The reaction conditions, including solvent choice, temperature, and presence of catalysts or bases, can significantly affect the yield and purity of the final product.
Alternative Synthetic Approaches
Research has also explored alternative synthetic routes to obtain N-(2,3-Dimethylphenyl)-2-methylbenzamide and related compounds. One such approach involves the use of organoboronic esters in catalyzed amidation reactions . This method can provide advantages in terms of milder reaction conditions and potentially higher yields.
Spectroscopic Characterization
N-(2,3-Dimethylphenyl)-2-methylbenzamide can be characterized using various spectroscopic techniques, providing valuable information about its structure and purity.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the characteristic amide functional group in N-(2,3-Dimethylphenyl)-2-methylbenzamide. The compound typically exhibits:
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A strong N-H stretching band around 3300 cm⁻¹
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C=O stretching (amide I band) around 1650 cm⁻¹
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N-H bending (amide II band) around 1550 cm⁻¹
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Various bands corresponding to aromatic C=C stretching and C-H stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of N-(2,3-Dimethylphenyl)-2-methylbenzamide. While specific NMR data for this exact compound is limited in the search results, related benzamide derivatives show characteristic patterns:
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¹H NMR signals for aromatic protons typically appear between 7-8 ppm
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Methyl groups attached to aromatic rings show signals around 2-2.5 ppm
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The amide N-H proton generally appears as a broad singlet between 7-9 ppm
Mass Spectrometry
Mass spectrometry can confirm the molecular weight and fragmentation pattern of N-(2,3-Dimethylphenyl)-2-methylbenzamide. The molecular ion peak should appear at m/z 239, corresponding to its molecular weight .
Structural Relationships and Comparisons
Comparison with Related Benzamide Derivatives
N-(2,3-Dimethylphenyl)-2-methylbenzamide belongs to a broader family of substituted benzamides. Comparing its structural features with related compounds provides insights into structure-property relationships:
Table 2: Comparison of N-(2,3-Dimethylphenyl)-2-methylbenzamide with Related Benzamide Derivatives
The variation in dihedral angles between aromatic rings across these compounds demonstrates how subtle changes in substitution patterns can dramatically alter molecular conformation and crystal packing arrangements.
Applications in Research
Structure-Activity Relationship Studies
N-(2,3-Dimethylphenyl)-2-methylbenzamide has been utilized in structure-activity relationship studies exploring the effects of substituents on the properties of N-(aryl)-amides . These investigations contribute to understanding how molecular structure influences physical, chemical, and potentially biological properties.
Crystal Engineering
The well-defined hydrogen bonding patterns observed in the crystal structure of N-(2,3-Dimethylphenyl)-2-methylbenzamide make it relevant for crystal engineering studies . The compound's ability to form specific supramolecular architectures through hydrogen bonding provides insights into principles governing crystal packing and molecular recognition.
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